O-(naphthalen-1-ylmethyl)hydroxylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(naphthalen-1-ylmethyl)hydroxylamine can be synthesized through several methods. One common synthetic route involves the reaction of naphthalen-1-ylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes. These processes often utilize large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
O-(naphthalen-1-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalen-1-ylmethyl nitroso derivatives.
Reduction: It can be reduced to form naphthalen-1-ylmethylamine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl nitroso derivatives.
Reduction: Naphthalen-1-ylmethylamine.
Substitution: Various substituted naphthalen-1-ylmethyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-(naphthalen-1-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(naphthalen-1-ylmethyl)hydroxylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the hydroxylamine group plays a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethylamine: Similar structure but lacks the hydroxylamine group.
Naphthalen-1-ylmethanol: Contains a hydroxyl group instead of a hydroxylamine group.
Naphthalen-1-ylmethyl nitroso derivatives: Formed through the oxidation of O-(naphthalen-1-ylmethyl)hydroxylamine.
Uniqueness
This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
O-(naphthalen-1-ylmethyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJCAPBAUZWSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566911 | |
Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54484-68-3 | |
Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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